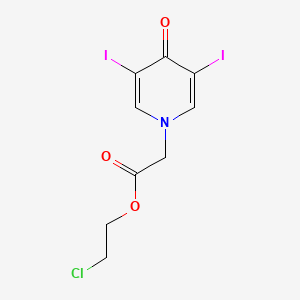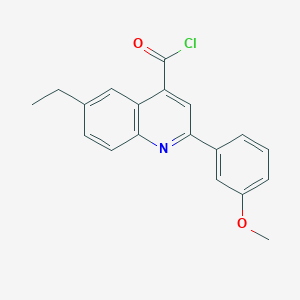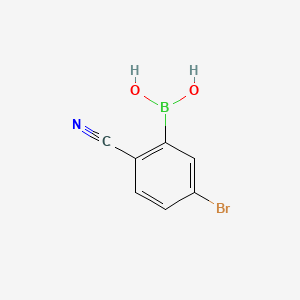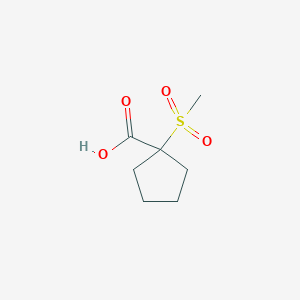
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate
Overview
Description
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a chemical compound with the molecular formula C9H8ClI2NO3 and a molecular weight of 467.43 g/mol . This compound is characterized by the presence of chloroethyl, diiodo, and oxo-pyridinyl groups, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
The synthesis of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate typically involves the reaction of 3,5-diiodo-4-oxo-1(4H)-pyridine with chloroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the diiodo groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of deiodinated products.
Scientific Research Applications
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The diiodo groups may enhance the compound’s binding affinity and specificity for certain targets, while the oxo-pyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate include:
2-chloroethyl (3,5-dibromo-4-oxo-1(4H)-pyridinyl)acetate: This compound has bromine atoms instead of iodine, which may affect its reactivity and biological activity.
2-chloroethyl (3,5-difluoro-4-oxo-1(4H)-pyridinyl)acetate: The presence of fluorine atoms can significantly alter the compound’s chemical properties and interactions with biological targets.
2-chloroethyl (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetate:
The uniqueness of this compound lies in its specific combination of chloroethyl, diiodo, and oxo-pyridinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloroethyl 2-(3,5-diiodo-4-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRCWXDNSDQEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)


![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)
![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)


